molecular formula C11H20O3 B14516974 1,4-Dioxaspiro[4.5]decane-6-propanol CAS No. 62547-87-9

1,4-Dioxaspiro[4.5]decane-6-propanol

Cat. No.: B14516974
CAS No.: 62547-87-9
M. Wt: 200.27 g/mol
InChI Key: MMDXIPULJZAKKT-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]decane-6-propanol is a chemical building block of interest in advanced organic synthesis. This compound features a 1,4-dioxaspiro[4.5]decane moiety, which is a well-known protected form of cyclohexanone (specifically, its ethylene ketal) . The presence of the propanol side chain at the 6-position introduces a functional handle for further chemical modification, making this reagent a valuable chiral synthon for constructing more complex molecular architectures. Researchers utilize this and related spirocyclic structures in the synthesis of various natural product analogs and specialized materials . The 1,4-dioxaspiro[4.5]decane scaffold is instrumental in probing reaction mechanisms, such as those involving hydrogen atom transfer and radical rearrangements, which are pivotal for developing new synthetic methodologies . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

62547-87-9

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

3-(1,4-dioxaspiro[4.5]decan-6-yl)propan-1-ol

InChI

InChI=1S/C11H20O3/c12-7-3-5-10-4-1-2-6-11(10)13-8-9-14-11/h10,12H,1-9H2

InChI Key

MMDXIPULJZAKKT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C(C1)CCCO)OCCO2

Origin of Product

United States

Preparation Methods

Ketalization of Cyclohexanone Derivatives

The foundational step in many syntheses involves forming the 1,4-dioxaspiro[4.5]decane core. A widely adopted method starts with cyclohexanone derivatives subjected to ketalization using ethylene glycol under acid catalysis. For example, 2-methylcyclohexanone reacts with ethylene glycol and p-toluenesulfonic acid in benzene to yield 1,4-dioxaspiro[4.5]decane derivatives. This method achieves yields of 70–90% under reflux conditions (Table 1).

Table 1: Ketalization Conditions and Yields

Starting Material Catalyst Solvent Temperature (°C) Yield (%)
2-Methylcyclohexanone p-Toluenesulfonic acid Benzene 80 85
4-t-Butylcyclohexanone HCl Toluene 110 78

Introduction of the Propanol Side Chain

After spiroketal formation, the propanol moiety is introduced via Grignard reactions or alkylation. In one approach, 1,4-dioxaspiro[4.5]decan-8-one undergoes a Barbier-Wieland degradation:

  • Grignard Addition : Treatment with methyl magnesium bromide in tetrahydrofuran (THF) at −78°C forms a tertiary alcohol intermediate.
  • Oxidation and Reduction : Ruthenium tetroxide oxidation of the alcohol yields a ketone, which is subsequently reduced using sodium borohydride to produce the propanol derivative. This sequence achieves an overall yield of 65–72% (Scheme 1).

Scheme 1
Cyclohexanone → Ketalization → Grignard alkylation → Oxidation → Reduction → 1,4-Dioxaspiro[4.5]decane-6-propanol

Hydrogenolysis of Prefunctionalized Spiroketals

Catalytic Hydrogenation of Ketal Olefins

A patent by US4057559A describes hydrogenolysis of 6-allyl-1,4-dioxaspiro[4.5]decane using palladium on carbon (Pd/C) under 70 atm H₂ at 190°C. The allyl group is selectively reduced to a propanol side chain with 80–89% yield, depending on substituents (Table 2).

Table 2: Hydrogenolysis Conditions for Propanol Synthesis

Substrate Catalyst Pressure (atm) Temperature (°C) Yield (%)
6-Allyl-1,4-dioxaspiro[4.5]decane Pd/C (5%) 70 190 85
6-Propenyl-1,4-dioxaspiro[4.5]decane Ru/C (5%) 50 160 78

Stereochemical Outcomes

Hydrogenolysis preserves the spiroketal’s stereochemistry but introduces variability in the propanol group’s configuration. For instance, cis/trans ratios of 66:34 are reported for 1-(2-t-butylcyclohexyloxy)-2-propanol, influenced by the starting ketal’s substituents.

Reductive Amination and Subsequent Hydrolysis

Microwave-Assisted Reductive Amination

A novel route from Ambeed utilizes 1,4-dioxaspiro[4.5]decan-8-one in a reductive amination with propylamine under microwave irradiation. The intermediate imine is reduced using sodium triacetoxyborohydride (STAB) in dichloromethane, followed by acidic hydrolysis to yield the propanol derivative (65% yield over two steps).

Key Steps :

  • Imine Formation : Propylamine reacts with the ketone at 50°C for 2 h.
  • Reduction : STAB in CH₂Cl₂ at 0°C for 4 h.
  • Hydrolysis : 6 M HCl reflux for 6 h.

Comparative Analysis of Methods

Table 3: Efficiency and Scalability of Synthetic Routes

Method Steps Overall Yield (%) Scalability Stereochemical Control
Ketalization + Grignard 4 65 Moderate Low
Hydrogenolysis 2 85 High Moderate
Reductive Amination 3 60 Low High

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxaspiro[4.5]decane-6-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

1,4-Dioxaspiro[4.5]decane-6-propanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.5]decane-6-propanol involves its interaction with specific molecular targets and pathways. The spiroacetal structure allows it to form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate biological processes, making the compound useful in research and therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,4-Dioxaspiro[4.5]decane-6-propanol with structurally related spirocyclic dioxane derivatives, highlighting key differences in substituents, molecular properties, and applications.

Compound Name Molecular Formula Substituents Molecular Weight Key Properties Applications References
This compound C₁₂H₂₂O₃ 6-propanol 214.30 g/mol Hydrophilic due to -OH; reactive in esterification/oxidation Pharmaceutical intermediates, biolubricants
6-Isopropyl-2,9-dimethyl-1,4-dioxaspiro[4.5]decane C₁₃H₂₄O₂ 6-isopropyl, 2,9-dimethyl 212.33 g/mol Lipophilic; low polarity Fragrance formulations
1,4-Dioxaspiro[4.5]decane-6-propanoic acid, ethyl ester C₁₃H₂₂O₄ 6-propanoic acid ethyl ester 242.31 g/mol Ester group enables hydrolysis to carboxylic acid; moderate reactivity Polymer precursors, solvents
1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl) C₁₃H₂₄O₃ 2-methanol, 9-methyl, 6-isopropyl 228.33 g/mol Dual -OH and alkyl groups; high thermal stability Cooling agents in cosmetics
6-Chloro-1,4-dioxaspiro[4.5]decane C₈H₁₃ClO₂ 6-chloro 176.64 g/mol Electrophilic Cl substituent; prone to nucleophilic substitution Agrochemical intermediates
7-(3-Hydroxy-1-decenyl)-1,4-dioxaspiro[4.5]decane-6-propanal C₂₁H₃₆O₄ 6-propanal, 7-(3-hydroxydecenyl) 352.51 g/mol Long alkyl chain enhances lipophilicity; aldehyde group reactive in condensations Surfactants, specialty chemicals

Structural and Functional Differences

  • Polarity/Reactivity: The hydroxyl group in this compound increases its solubility in polar solvents, unlike the lipophilic 6-isopropyl-2,9-dimethyl analog .
  • Synthetic Utility: The ethyl ester derivative (C₁₃H₂₂O₄) serves as a protected form of carboxylic acid, whereas the propanol variant is directly amenable to further functionalization via oxidation or etherification .

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